Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester
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Overview
Description
Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester is a chemical compound with a complex structure that includes multiple ethoxy groups and a butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester typically involves the esterification of propanoic acid derivatives with butanol in the presence of a catalyst. One common method involves the reaction of propanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, phenylmethyl ester: Similar structure but with a phenylmethyl ester group instead of a butyl ester group.
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate: Contains a tert-butyl ester group instead of a butyl ester group.
Propanoic acid, 3-ethoxy-, butyl ester: Similar structure but with an ethoxy group instead of multiple ethoxy groups.
Uniqueness
Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester is unique due to its multiple ethoxy groups, which provide it with distinct chemical and physical properties. These properties make it suitable for various applications, including its use as a reagent in organic synthesis and its potential therapeutic effects .
Properties
CAS No. |
647852-76-4 |
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Molecular Formula |
C13H26O6 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H26O6/c1-2-3-6-19-13(15)4-7-16-9-11-18-12-10-17-8-5-14/h14H,2-12H2,1H3 |
InChI Key |
HBVVZTBWJFWVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCOCCOCCOCCO |
Origin of Product |
United States |
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